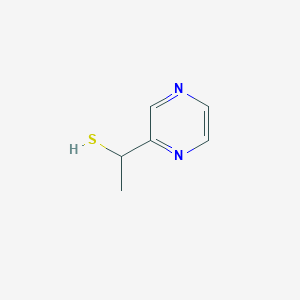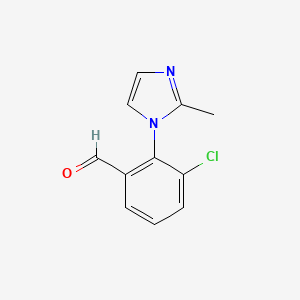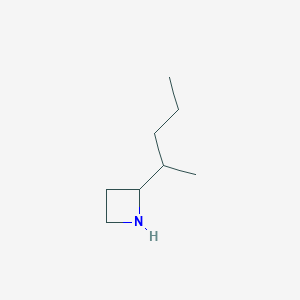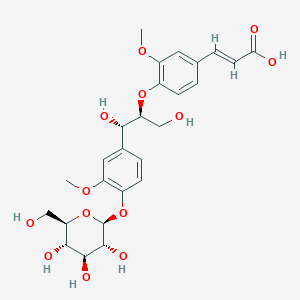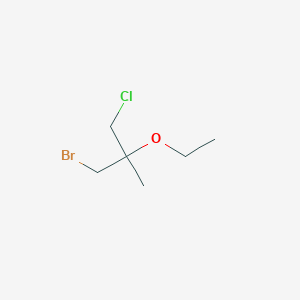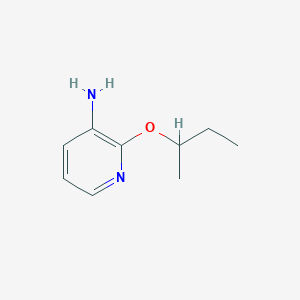
2-(Butan-2-yloxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butan-2-yloxy)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of both an amine group and an ether linkage in the structure of this compound makes it a versatile compound with potential biological and chemical activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butan-2-yloxy)pyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-aminopyridine with 2-butanol in the presence of a suitable catalyst. The reaction typically requires heating and may be carried out under reflux conditions to ensure complete conversion. The use of a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, can facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(Butan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives with different functional groups.
科学研究应用
2-(Butan-2-yloxy)pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activities and protein interactions.
Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides.
作用机制
The mechanism of action of 2-(Butan-2-yloxy)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, while the ether linkage can influence its lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: This compound has a similar structure but with a benzyl group instead of a butyl group. It may exhibit different biological activities and chemical reactivity due to the presence of the aromatic benzyl group.
2-(Pyridin-2-yloxy)pyrimidine derivatives: These compounds contain a pyridine ring linked to a pyrimidine ring via an ether linkage. They are known for their antifibrotic and anticancer activities.
Uniqueness
2-(Butan-2-yloxy)pyridin-3-amine is unique due to the presence of the butyl ether linkage, which can influence its chemical and biological properties. The combination of the amine group and the butyl ether linkage provides a distinct set of interactions and reactivity patterns that differentiate it from other similar compounds.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
2-butan-2-yloxypyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-3-7(2)12-9-8(10)5-4-6-11-9/h4-7H,3,10H2,1-2H3 |
InChI 键 |
PRZAAISFCQSCQO-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)OC1=C(C=CC=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


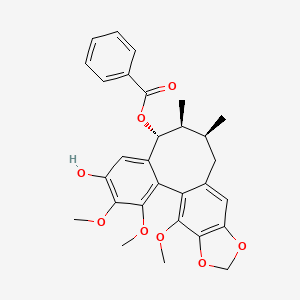

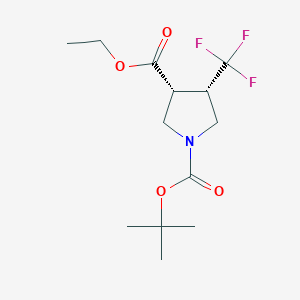
![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)

![Methyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B15239158.png)
